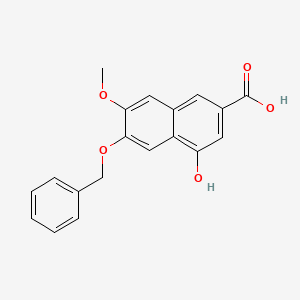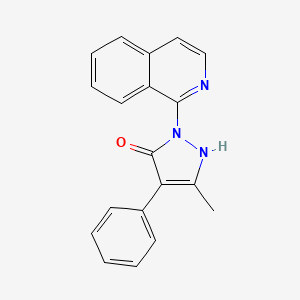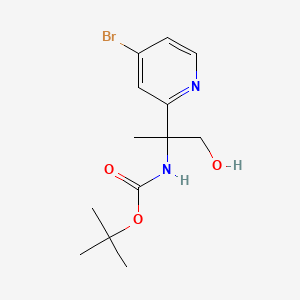![molecular formula C26H46 B13935722 2-n-Decylperhydroindeno[2,1-a]indene CAS No. 55191-42-9](/img/structure/B13935722.png)
2-n-Decylperhydroindeno[2,1-a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-Decylperhydroindeno[2,1-a]indene is a complex organic compound with the molecular formula C26H46 It is a derivative of indenoindene, characterized by a decyl group attached to the indenoindene core
Métodos De Preparación
The synthesis of 2-n-Decylperhydroindeno[2,1-a]indene involves several steps. One common method includes the hydrogenation of indenoindene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the indenoindene core .
Industrial production methods may involve more scalable approaches, such as continuous flow hydrogenation, which allows for the efficient production of large quantities of the compound. This method ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
2-n-Decylperhydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, resulting in the formation of fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-n-Decylperhydroindeno[2,1-a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural properties may allow it to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-n-Decylperhydroindeno[2,1-a]indene involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-n-Decylperhydroindeno[2,1-a]indene can be compared with other similar compounds, such as:
Indenoindene: The parent compound, which lacks the decyl group. It has different reactivity and applications.
Perhydroindenoindene: A fully hydrogenated derivative of indenoindene, with different chemical properties.
Decylindene: A compound with a similar decyl group but different core structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55191-42-9 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-decyl-1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-12-20-15-16-24-22(17-20)19-26-23-14-11-10-13-21(23)18-25(24)26/h20-26H,2-19H2,1H3 |
Clave InChI |
FMFOWFYFUFZSMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCC2C(C1)CC3C2CC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


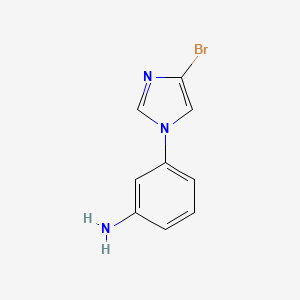
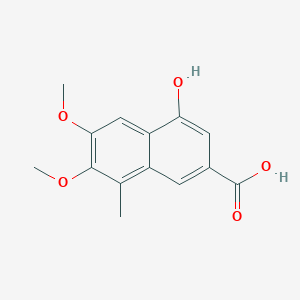
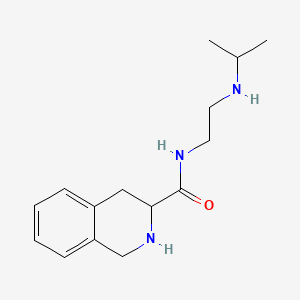
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
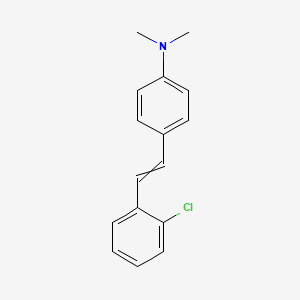
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
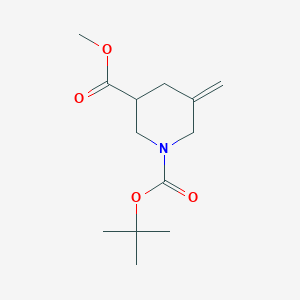
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
